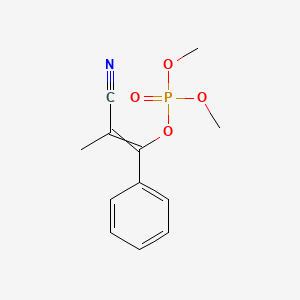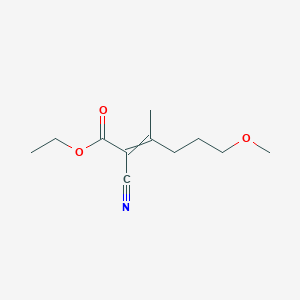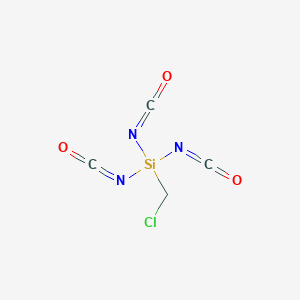![molecular formula C12H16O4 B14359384 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane CAS No. 92971-93-2](/img/structure/B14359384.png)
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a 3-methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[2-(3-hydroxyphenoxy)ethyl]-1,3-dioxolane.
Reduction: Formation of 2-[2-(3-methoxyphenoxy)ethyl]-1,3-diol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methoxyphenoxy)ethyl]-1,3-dioxolane
- 2-[2-(4-Methoxyphenoxy)ethyl]-1,3-dioxolane
- 2-[2-(3-Ethoxyphenoxy)ethyl]-1,3-dioxolane
Uniqueness
2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
92971-93-2 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H16O4/c1-13-10-3-2-4-11(9-10)14-6-5-12-15-7-8-16-12/h2-4,9,12H,5-8H2,1H3 |
InChI Key |
GVCRRMHSTHTWRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
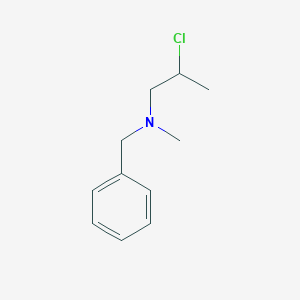
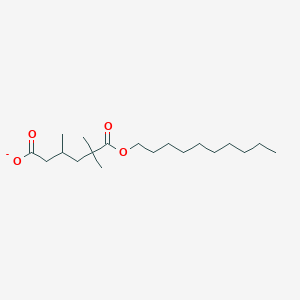
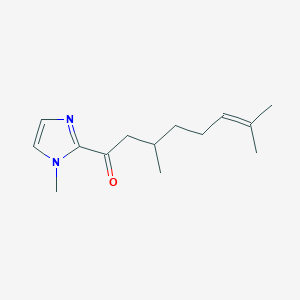
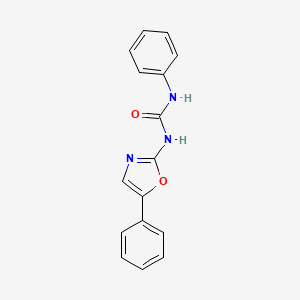



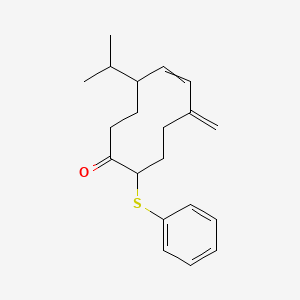
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
